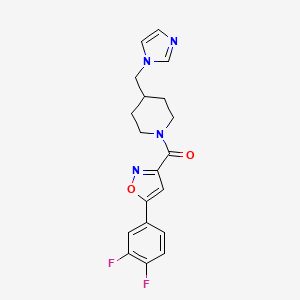

(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(5-(3,4-difluorophenyl)isoxazol-3-yl)methanone

Description

Properties

IUPAC Name |

[5-(3,4-difluorophenyl)-1,2-oxazol-3-yl]-[4-(imidazol-1-ylmethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N4O2/c20-15-2-1-14(9-16(15)21)18-10-17(23-27-18)19(26)25-6-3-13(4-7-25)11-24-8-5-22-12-24/h1-2,5,8-10,12-13H,3-4,6-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJICZJOSIPVECL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=CN=C2)C(=O)C3=NOC(=C3)C4=CC(=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(5-(3,4-difluorophenyl)isoxazol-3-yl)methanone , often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant research findings, and case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 363.4 g/mol. The structure features an imidazole ring, a piperidine moiety, and an isoxazole group, which are key to its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including:

- G Protein-Coupled Receptors (GPCRs) : These receptors play critical roles in signal transduction. The imidazole moiety can facilitate binding to GPCRs, potentially influencing pathways related to neurotransmission and inflammation .

- Enzyme Inhibition : The methanone functional group may act as a competitive inhibitor for certain enzymes involved in metabolic processes or signal transduction pathways.

Anticancer Properties

Studies have shown that derivatives of piperidine and imidazole exhibit significant anticancer activity. For instance, compounds similar to our target compound have been reported to inhibit the proliferation of various cancer cell lines such as TK-10 (renal cancer) and HT-29 (colon cancer) at low micromolar concentrations .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | TK-10 | 5.0 | Apoptosis induction |

| Compound B | HT-29 | 3.5 | Cell cycle arrest |

| Target Compound | HT-29 | TBD | TBD |

Antimicrobial Activity

In vitro studies have demonstrated that imidazole-containing compounds possess antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of nucleic acid synthesis.

Case Study 1: Anticancer Efficacy

A recent study explored the effects of the target compound on HT-29 cells. Results indicated that the compound induced apoptosis through the activation of caspase pathways. The study reported an IC50 value of approximately 4 µM, suggesting potent anticancer activity .

Case Study 2: Antimicrobial Activity

Another investigation evaluated the antimicrobial effects against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL, highlighting its potential as a therapeutic agent against resistant strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core scaffold variations, substituent modifications, and reported biological activities. Below is a detailed analysis:

Core Scaffold and Functional Group Analysis

Key Observations :

- Methanone Bridge: The target compound and w3 share a methanone core, which serves as a flexible linker to accommodate diverse heterocycles. This design enhances target engagement by positioning substituents in spatially distinct regions.

- Fluorination: The 3,4-difluorophenyl group in the target compound likely improves lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., ’s phenyl derivatives) .

- Heterocyclic Bioisosteres : Replacing w3’s triazole-pyrimidine with the target’s imidazole-isoxazole may alter target selectivity. Isoxazole rings are often used as bioisosteres for carboxylic acids or amides to enhance stability .

Pharmacological Profile Comparison

- Antimicrobial Activity : highlights 5-oxo-imidazole derivatives with arylidene substituents exhibiting microbial growth inhibition. The target compound’s imidazole and fluorinated aryl groups may similarly enhance antimicrobial potency, though empirical validation is needed .

- The target compound’s isoxazole and imidazole groups could favor alternate targets, such as cyclooxygenase or cytochrome P450 enzymes, due to electronic and steric differences .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing the isoxazole-imidazole-piperidine hybrid scaffold in this compound?

- Methodological Answer : Utilize nucleophilic substitution and coupling reactions. For example:

- Step 1 : Synthesize the isoxazole core via cyclization of hydroxylamine with a β-diketone derivative (e.g., 3,4-difluorophenyl-substituted diketone) .

- Step 2 : Functionalize the piperidine ring with a chloromethyl group, followed by imidazole substitution under basic conditions (e.g., K₂CO₃/DMF) .

- Step 3 : Couple the isoxazole and piperidine-imidazole moieties using a carbonyl linker, optimized via Schotten-Baumann conditions .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- 1H/13C NMR : Assign peaks for imidazole (δ ~7.7–9.2 ppm), piperidine (δ ~1.7–4.6 ppm), and isoxazole (δ ~6.0–8.5 ppm) using DMSO-d₆ or CDCl₃ solvents .

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and purity (>95%) via reverse-phase HPLC .

Q. What in vitro assays are suitable for initial antimicrobial screening of this compound?

- Methodological Answer : Follow protocols from pyrazole/isoxazole derivatives:

- MIC Testing : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .

- Time-Kill Assays : Monitor bactericidal activity over 24 hours at 2× MIC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s fluorophenyl-isoxazole pharmacophore?

- Methodological Answer :

- Variation : Synthesize analogs with meta/para-fluorine substitutions or isosteric replacements (e.g., Cl, CF₃) on the phenyl ring .

- Assays : Compare antimicrobial potency (IC₅₀) and logP values to correlate electronic effects with bioavailability .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) targeting bacterial dihydrofolate reductase .

Q. What experimental approaches address contradictions in solubility data for imidazole-piperidine derivatives?

- Methodological Answer :

- Solubility Profiling : Use shake-flask method in buffers (pH 1.2–7.4) and calculate intrinsic solubility via Henderson-Hasselbalch .

- Co-crystallization : Improve aqueous solubility by forming salts (e.g., HCl) or co-crystals with succinic acid .

Q. How should environmental fate studies be structured to assess ecological risks of this compound?

- Methodological Answer : Align with Project INCHEMBIOL (2005–2011):

- Degradation Studies : Monitor hydrolysis (pH 4–9, 25–50°C) and photolysis (UV-Vis irradiation) .

- Bioaccumulation : Measure bioconcentration factors (BCF) in Daphnia magna over 48 hours .

Methodological Framework Integration

Q. How can theoretical frameworks guide mechanistic studies of this compound’s biological activity?

- Methodological Answer :

- Guiding Principle : Link research to enzyme inhibition theory (e.g., competitive vs. non-competitive) .

- Kinetic Assays : Use Lineweaver-Burk plots to determine inhibition constants (Ki) for target enzymes .

Q. What strategies ensure reproducibility in scaling up the synthesis of this compound?

- Methodological Answer :

- Process Optimization : Use DoE (Design of Experiments) to refine reaction parameters (e.g., temperature, solvent ratio) .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.